molecular formula C9H12N2O2 B2978602 2-[(Oxolan-2-yl)methoxy]pyrimidine CAS No. 2176124-34-6

2-[(Oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B2978602
CAS No.: 2176124-34-6
M. Wt: 180.207
InChI Key: VVRYKZXARRCZSA-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]pyrimidine is a heterocyclic compound that contains both pyrimidine and oxolane (tetrahydrofuran) moieties. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxolane-containing reagents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxolane derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives are often explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.

    4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine: Similar structure with a methyl group on the pyrimidine ring.

Uniqueness

2-[(Oxolan-2-yl)methoxy]pyrimidine is unique due to the presence of both pyrimidine and oxolane moieties, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYKZXARRCZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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